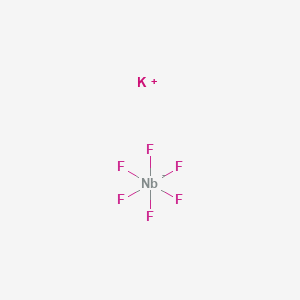

六氟合铌酸钾(1-)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium hexafluoroniobate(1-) is not directly discussed in the provided papers. However, related compounds such as potassium hexafluoroplatinate (IV) and potassium heptafluoroprotactinate(V) are mentioned, which can provide insights into the chemistry of hexafluorometallates. These compounds typically consist of a potassium cation and a complex anion where the central metal atom is surrounded by fluorine atoms, often resulting in a coordination polyhedron .

Synthesis Analysis

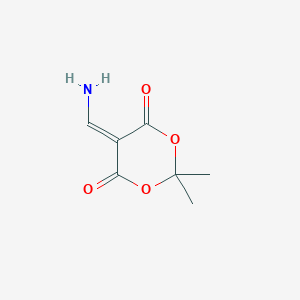

The synthesis of related fluoroborate compounds is described in the papers. For instance, the synthesis of potassium (3,3,3-trifluoroprop-1-yn-1-yl)trifluoroborate is achieved through a Pd-catalyzed hydrogenation process, which can yield different isomers of the vinylborate . Although not the same compound, this provides a general idea of how potassium fluoroborates can be synthesized, which may involve the use of transition metal catalysts and specific reagents like HFC-245fa and BF3·OEt2 .

Molecular Structure Analysis

The molecular structure of potassium hexafluoroniobate(1-) is not directly provided, but the structure of similar compounds such as potassium hexafluoroplatinate (IV) is based on a hexagonal unit cell with a slightly irregular octahedral fluoro complex . This suggests that potassium hexafluoroniobate(1-) might also exhibit an octahedral geometry around the niobium atom, with potassium ions balancing the charge.

Chemical Reactions Analysis

The papers do not provide specific reactions for potassium hexafluoroniobate(1-), but they do describe reactions involving other potassium-containing compounds. For example, the 1-silafluorenyl dianion undergoes nucleophilic reactions with various reagents to form disubstituted products . This indicates that potassium-containing compounds can participate in a variety of chemical reactions, including nucleophilic substitutions and reductive couplings .

Physical and Chemical Properties Analysis

The physical and chemical properties of potassium hexafluoroniobate(1-) are not detailed in the papers. However, the properties of related compounds such as potassium hexatitanate (PHT) are discussed, where the synthesis method influences properties like band-gap and mechanical performance . For potassium hexafluoroplatinate (IV), the Pt-F bond distance is provided, which is a physical property that can be related to the bond strength and stability of the compound .

科学研究应用

农业研究和作物改良

农业研究强调了钾(K)在增强作物营养、生长和对环境胁迫的适应力方面的关键作用。研究表明,钾通过促进重要的生理过程,显著提高植物的胁迫耐受性,包括抗病性和耐旱性(Römheld & Kirkby, 2010)。这突出了与钾相关的化合物,如六氟合铌酸钾(1-),在农业研究中的更广泛意义,有可能为施肥和植物胁迫管理提供新方法。

储能和电池技术

在储能领域,含钾化合物因其在改善电池技术方面的潜力而受到探索。例如,对钾离子电池的研究已经确定了可以显著提高电池性能的材料,这表明六氟合铌酸钾(1-)可能在开发更有效、更具成本效益的储能解决方案中具有应用(He et al., 2018; Hagos et al., 2019)。

先进材料和化学合成

六氟合铌酸钾(1-)和类似化合物在先进材料的合成中发挥着关键作用。例如,它的类似物已被用于纳米结构材料和催化剂的合成,为具有特定性能的新型材料的设计和开发提供了见解(Zhang et al., 2018; Gray et al., 2016)。

环境和土壤科学

在环境科学中,对钾及其化合物,包括六氟合铌酸钾(1-)的研究,可以为理解土壤化学和养分循环做出贡献。研究表明钾对土壤健康的重要性,以及钾溶解细菌提高作物产量的潜力,突出了钾化学与环境可持续性和农业生产力之间的相互联系(Zhang & Kong, 2014)。

安全和危害

属性

IUPAC Name |

potassium;hexafluoroniobium(1-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6FH.K.Nb/h6*1H;;/q;;;;;;+1;+5/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFPJJZQEOYRHO-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Nb-](F)(F)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6KNb |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.9951 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium hexafluoroniobate(1-) | |

CAS RN |

16919-14-5 |

Source

|

| Record name | Niobate(1-), hexafluoro-, potassium (1:1), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16919-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium hexafluoroniobate(1-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016919145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium hexafluoroniobate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azaspiro[2.5]octane](/img/structure/B92205.png)